Ethyl 4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a cyclopentyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with piperazine. Finally, the ethyl ester group is added through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.
Scientific Research Applications
Ethyl 4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate are structurally related and used in various pharmaceutical applications.
Uniqueness
Ethyl 4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate is unique due to the combination of the thiazole and piperazine rings with the cyclopentyl group. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H25N3O2S |
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Molecular Weight |
323.5 g/mol |
IUPAC Name |
ethyl 4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2S/c1-2-21-16(20)19-9-7-18(8-10-19)11-14-12-22-15(17-14)13-5-3-4-6-13/h12-13H,2-11H2,1H3 |
InChI Key |
FJYVSAWITAWHEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CSC(=N2)C3CCCC3 |
Origin of Product |
United States |
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